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Compound of Interest

Compound Name: Metolcarb-d3

Cat. No.: B12414777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide previously utilized for the

control of a range of insect pests, particularly in rice cultivation. Understanding its

environmental fate and metabolic pathways is crucial for assessing its toxicological impact and

developing effective remediation strategies. This technical guide provides a comprehensive

overview of the current scientific knowledge on the degradation and metabolism of Metolcarb,

detailing its breakdown through microbial, chemical, and photochemical processes, as well as

its metabolic fate in plants and animals. All quantitative data is summarized for comparative

analysis, and detailed experimental methodologies are provided for key cited experiments.

Chemical and Physical Properties of Metolcarb
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Property Value Reference

Chemical Formula C₉H₁₁NO₂ [1]

Molar Mass 165.19 g/mol [1]

Appearance Colorless crystalline solid [1]

Water Solubility 2.6 g/L at 30 °C [1]

Log Kow 1.70 [1]

Vapor Pressure 1.0 x 10⁻⁵ mmHg at 25 °C

Degradation Pathways of Metolcarb
Metolcarb is susceptible to degradation through various environmental pathways, including

microbial degradation, chemical hydrolysis, and photodegradation.

Microbial Degradation
Microbial activity is a significant factor in the environmental dissipation of Metolcarb. The

primary mechanism of microbial degradation is the enzymatic hydrolysis of the carbamate ester

bond.

Pathway:

The initial and key step in the microbial degradation of Metolcarb is the hydrolysis of the

carbamate linkage, catalyzed by carbamate hydrolase enzymes. This reaction yields m-cresol

and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to

methylamine and carbon dioxide. The resulting m-cresol can be further mineralized by various

soil microorganisms.

Metabolites:

m-Cresol (3-methylphenol): The primary aromatic metabolite.

Methylcarbamic acid: An unstable intermediate.

Methylamine: A product of methylcarbamic acid decomposition.
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Carbon Dioxide: A final product of complete mineralization.

Subsequent degradation of m-cresol by bacteria such as Pseudomonas species can proceed

via two main routes:

Gentisate Pathway:m-Cresol is oxidized to 3-hydroxybenzoate, which is then hydroxylated to

gentisate before ring fission.

Catechol Pathway:m-Cresol is converted to a methyl-substituted catechol, followed by meta-

cleavage of the aromatic ring.

Under anaerobic conditions, sulfate-reducing bacteria like Desulfotomaculum sp. can degrade

m-cresol through the oxidation of the methyl group, forming intermediates such as 3-

hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid.

Enzymes:

Carbamate Hydrolase (Carbaryl Hydrolase): An enzyme purified from Arthrobacter sp. strain

RC100 has been shown to hydrolyze Metolcarb, and at a faster rate than it hydrolyzes

carbaryl. This enzyme is a dimeric protein with a molecular mass of approximately 100 kDa.

Other N-methylcarbamate hydrolases have been purified from Pseudomonas sp. strain CRL-

OK.

Quantitative Data:

Soil Type pH Half-life (days) Reference

Silt 7.85 7.9

Silt Loam 7.20 14

Silt Loam 7.05 15

Silt Loam 6.85 3.8

Sand 5.20 7.6

Peat 5.90 55
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Experimental Protocols:

Purification of Carbaryl Hydrolase from Arthrobacter sp. RC100

Cell Culture and Harvest:Arthrobacter sp. RC100 is cultured in a medium containing carbaryl

as the sole carbon source. Cells are harvested by centrifugation.

Cell Lysis: The cell pellet is resuspended in buffer and disrupted by sonication.

Purification Steps: The crude extract is subjected to a series of chromatographic steps:

Protamine sulfate treatment

Ammonium sulfate precipitation

Hydrophobic interaction chromatography (Phenyl-Sepharose)

Anion-exchange chromatography (DEAE-Sepharose)

Gel filtration chromatography

Enzyme Activity Assay: Hydrolase activity is determined by measuring the rate of formation

of the hydrolysis product (e.g., 1-naphthol from carbaryl or m-cresol from Metolcarb) using

high-performance liquid chromatography (HPLC). For Metolcarb, the assay is conducted at

pH 9.0 and 50°C.

Soil Microcosm Study for Metolcarb Degradation

Microcosm Setup: Soil samples are placed in controlled environmental chambers

(microcosms).

Spiking: The soil is treated with a known concentration of Metolcarb.

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature,

moisture).

Sampling: Soil samples are collected at various time intervals.
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Extraction: Metolcarb and its metabolites are extracted from the soil using a suitable solvent

(e.g., acetonitrile).

Analysis: The extracts are analyzed by HPLC-MS/MS to determine the concentrations of the

parent compound and its degradation products.

Logical Relationship of Microbial Degradation:
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Microbial degradation pathway of Metolcarb.

Chemical Degradation (Hydrolysis)
Metolcarb is susceptible to hydrolysis, particularly under alkaline conditions. The rate of

hydrolysis is pH-dependent.
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Pathway:

The hydrolysis of Metolcarb involves the cleavage of the ester linkage, resulting in the

formation of m-cresol and methylcarbamic acid, which further decomposes to methylamine and

carbon dioxide.

Metabolites:

m-Cresol

Methylcarbamic acid

Methylamine

Carbon Dioxide

Quantitative Data:

pH Half-life Water Type Reference

7 25 days -

8 2.5 days -

9 2.8 hours Freshwater

9 6 hours Seawater

Experimental Protocols:

Hydrolysis Rate Determination

Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7,

and 9).

Spiking: Add a known concentration of Metolcarb to each buffer solution.

Incubation: Incubate the solutions in the dark at a constant temperature.
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Sampling: Collect aliquots at different time points.

Analysis: Analyze the samples by HPLC to determine the concentration of Metolcarb over

time.

Data Analysis: Calculate the hydrolysis rate constant and half-life at each pH.

Photodegradation
Photodegradation is generally considered a minor pathway for Metolcarb dissipation. However,

under certain conditions, it can contribute to its breakdown.

Pathway:

The primary photolytic degradation product of Metolcarb is reported to be m-methylphenol (m-

cresol). Further degradation may occur through photo-oxidation processes, potentially leading

to the formation of hydroxylated and other oxidized products.

Metabolites:

m-Methylphenol (m-cresol)

Experimental Protocols:

Aqueous Photolysis Study

Solution Preparation: Prepare an aqueous solution of Metolcarb in sterile, purified water.

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon

arc lamp).

Control: Maintain a dark control sample to account for any abiotic degradation not due to

light.

Sampling: Collect samples from both the irradiated and control solutions at various time

intervals.
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Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify Metolcarb and

its photoproducts.

Electrochemical Degradation
Advanced oxidation processes, such as the electro-Fenton process, have been shown to

effectively degrade and mineralize Metolcarb.

Pathway:

The electro-Fenton process generates highly reactive hydroxyl radicals (•OH) that attack the

Metolcarb molecule. The proposed degradation mechanism involves several steps:

Deprotonation to form 5-methylphenyl methylene carbamate.

Oxidation by hydroxyl radicals to form an unstable radical.

Conversion to 5-methylphenol.

Further hydroxylation of the aromatic ring to form intermediates like hydroquinone and

benzoquinone.

Ring opening and subsequent oxidation of aliphatic intermediates to form carboxylic acids

like acetic acid.

Mineralization to CO₂, water, and inorganic ions like nitrate.

Metabolites:

5-methylphenyl methylene carbamate

5-methylphenol

Hydroxymethyl acetate

Acetic acid

Nitrate ions
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Hydroquinone

Benzoquinone

Quantitative Data:

Current Intensity
Degradation Time
for ~100% Removal

TOC Removal after
3 hours

Reference

100 mA 60 min 26.39–36.21%

500 mA 25 min -

800 mA 15 min 53.78–58.84%

The degradation follows pseudo-first-order kinetics.

Experimental Protocols:

Electro-Fenton Degradation of Metolcarb

Reactor Setup: A 1.4-liter electrochemical reactor with a carbon felt cathode and a platinum

anode is used.

Electrolyte: An aqueous solution of Metolcarb is prepared with a supporting electrolyte (e.g.,

Na₂SO₄) and a catalyst (e.g., FeSO₄). The pH is adjusted to acidic conditions (e.g., pH 3).

Electrolysis: A constant current is applied to the electrodes.

Sampling: Aliquots of the solution are withdrawn at different time intervals.

Analysis: The concentration of Metolcarb is monitored by HPLC. Total Organic Carbon (TOC)

analysis is used to assess mineralization. Intermediates are identified using LC-MS.

Electrochemical Degradation and Mineralization Pathway:
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Electrochemical degradation of Metolcarb.
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Metabolism of Metolcarb in Biota
Metabolism in Animals (Rats)
The metabolism of carbamates in mammals, including rats, primarily occurs in the liver through

enzymatic hydrolysis.

Pathway:

The primary metabolic pathway for Metolcarb in rats is expected to be the hydrolysis of the

carbamate ester bond by carboxylesterases in the liver. This would produce m-cresol and

methylcarbamic acid. The resulting metabolites are then likely conjugated and excreted in the

urine and feces. A study on the related compound, methyl carbamate, in rats showed that a

significant portion is metabolized to CO₂ and exhaled, while the parent compound is also

excreted in the urine.

Metabolites (Predicted):

m-Cresol

Conjugates of m-cresol (e.g., glucuronide and sulfate conjugates)

Methylcarbamic acid (and its decomposition products)

Experimental Protocols:

In Vivo Metabolism Study in Rats

Dosing: Administer a known dose of radiolabeled (e.g., ¹⁴C-labeled) Metolcarb to rats,

typically via oral gavage.

Sample Collection: House the rats in metabolic cages to facilitate the separate collection of

urine, feces, and expired air over a specified period (e.g., 48-72 hours).

Sample Processing:

Urine and Feces: Homogenize and extract the samples to isolate the metabolites.

Expired Air: Trap CO₂ in a suitable absorbent.
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Analysis:

Quantify the total radioactivity in each sample type to determine the routes and extent of

excretion.

Analyze the extracts using radio-HPLC and/or LC-MS to separate, identify, and quantify

the parent compound and its metabolites.

In Vitro Metabolism with Rat Liver Microsomes

Microsome Preparation: Isolate liver microsomes from rats.

Incubation: Incubate the microsomes with Metolcarb in the presence of necessary cofactors

(e.g., NADPH).

Reaction Termination and Extraction: Stop the reaction at various time points and extract the

metabolites.

Analysis: Analyze the extracts by LC-MS/MS to identify the metabolites formed.

Metabolism in Plants (Rice)
While specific studies on the metabolism of Metolcarb in rice are limited, the general metabolic

pathways for pesticides in rice plants involve three phases:

Phase I: Transformation: Introduction or modification of functional groups through oxidation,

reduction, or hydrolysis. For Metolcarb, hydrolysis of the carbamate bond to yield m-cresol is

a likely primary step.

Phase II: Conjugation: The transformed products are conjugated with endogenous molecules

such as sugars (e.g., glucose) or glutathione to increase their water solubility.

Phase III: Compartmentation: The conjugates are transported and stored in vacuoles or

bound to cell wall components.

Predicted Metabolites in Rice:

m-Cresol
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m-Cresol glycosides (e.g., m-cresol-O-β-D-glucoside)

Experimental Protocols:

Metabolism Study in Rice Seedlings

Treatment: Grow rice seedlings in a hydroponic solution or soil treated with radiolabeled

Metolcarb.

Harvesting: Harvest the plant tissues (roots and shoots) at different time intervals.

Extraction: Extract the metabolites from the plant tissues using a suitable solvent system.

Analysis: Analyze the extracts using radio-TLC, HPLC, and LC-MS to identify and quantify

the parent compound and its metabolites, including free and conjugated forms.

General Plant Metabolism Workflow:

Phase I: Transformation Phase II: Conjugation Phase III: Compartmentation

Metolcarb m_CresolHydrolysis m-Cresol Conjugate
(e.g., Glycoside)

Conjugation
(e.g., with glucose) Storage in Vacuole

or Bound to Cell Wall

Click to download full resolution via product page

General metabolic pathway of Metolcarb in plants.

Conclusion
The degradation and metabolism of Metolcarb proceed through several key pathways. In the

environment, microbial degradation and chemical hydrolysis are the primary routes of

dissipation, both leading to the formation of m-cresol as the initial major metabolite.

Photodegradation is a less significant pathway, while advanced oxidation processes like

electrochemical degradation can achieve complete mineralization. In biological systems,

enzymatic hydrolysis in the liver is the main metabolic route in animals, while in plants, a
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combination of hydrolysis and subsequent conjugation is the expected pathway. Further

research is needed to fully elucidate the specific enzymes and complete metabolic profiles of

Metolcarb in various organisms and environmental compartments. This guide provides a

foundational understanding for researchers and professionals working on the environmental

and toxicological aspects of carbamate insecticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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